

Cbz-NH-PEG1-CH₂CH₂COOH storage and handling conditions

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Compound of Interest

Compound Name: Cbz-NH-PEG1-CH₂CH₂COOH

Cat. No.: B15542719

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Technical Support Center: Cbz-NH-PEG1-CH₂CH₂COOH

This technical support guide is designed for researchers, scientists, and drug development professionals using **Cbz-NH-PEG1-CH₂CH₂COOH**. Here you will find essential information on storage, handling, and troubleshooting to ensure the successful application of this linker in your experiments.

Product Identification

It is crucial to correctly identify the specific PEG linker for your research. Note the distinction between two similar compounds:

Compound Name	CAS Number	Molecular Formula	Molecular Weight
Cbz-NH-PEG1-CH ₂ CH ₂ COOH	1205751-19-4	C ₁₃ H ₁₇ NO ₅	267.28
Cbz-NH-PEG1-CH ₂ COOH	1260092-43-0	C ₁₂ H ₁₅ NO ₅	253.25

This guide specifically pertains to **Cbz-NH-PEG1-CH₂CH₂COOH** (CAS: 1205751-19-4).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for solid **Cbz-NH-PEG1-CH₂CH₂COOH**?

To ensure the long-term stability and integrity of solid **Cbz-NH-PEG1-CH₂CH₂COOH**, please adhere to the following storage conditions:

Parameter	Recommendation	Rationale
Temperature	Store at -20°C for long-term storage. ^{[1][2][3]} For short-term storage (days to weeks), 2-8°C is acceptable.	Minimizes thermal degradation of the PEG chain.
Light	Protect from light. ^{[1][2][3]}	Prevents light-induced degradation.
Moisture	Store in a dry, tightly sealed container.	PEG compounds can be hygroscopic, and moisture can lead to hydrolysis of the carbamate linkage.
Handling	Allow the vial to equilibrate to room temperature before opening.	Prevents condensation of moisture inside the vial.

Q2: How should I prepare and store stock solutions of **Cbz-NH-PEG1-CH₂CH₂COOH**?

For optimal results, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:

Parameter	Recommendation	Rationale
Solvents	High-quality, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.	PEG linkers are generally soluble in many organic solvents.[4]
Temperature	Store stock solutions at -20°C or -80°C.	Reduces the rate of degradation in solution.
Aliquoting	Aliquot stock solutions into single-use volumes.	Avoids multiple freeze-thaw cycles which can degrade the compound.
Container	Use glass vials with screw caps that have a Teflon liner.	Ensures a tight seal to prevent solvent evaporation and moisture entry.

Q3: What are the primary degradation pathways for this linker?

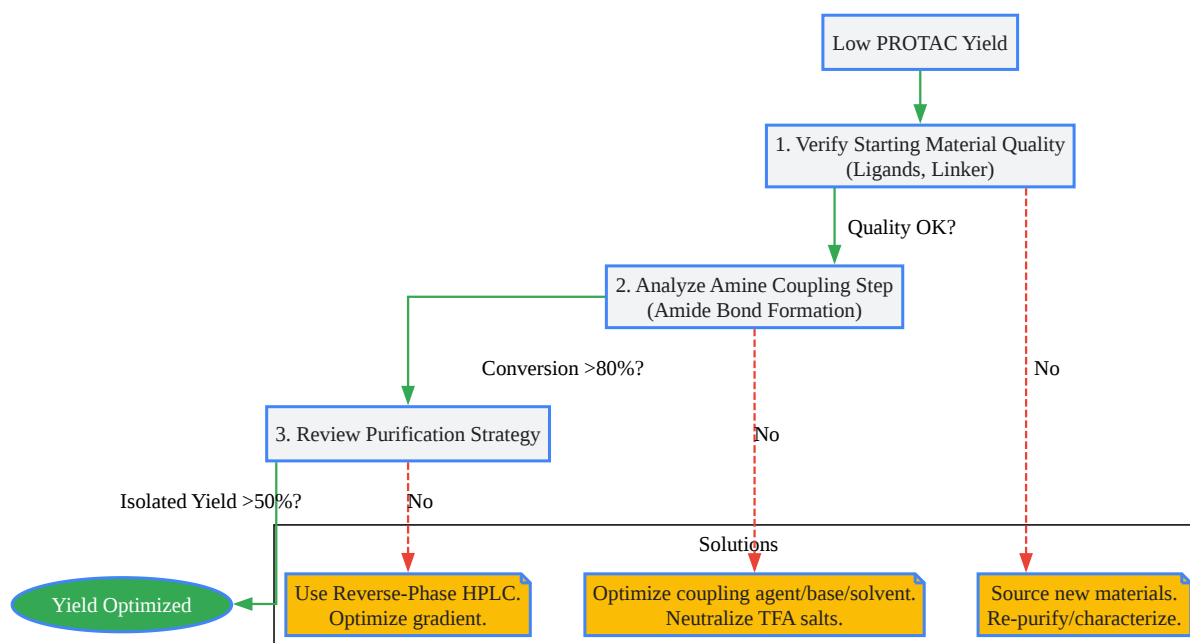
The main degradation pathways for **Cbz-NH-PEG1-CH₂CH₂COOH** are:

- Thermo-oxidative degradation: The polyethylene glycol (PEG) chain can undergo random scission in the presence of heat and oxygen.
- Hydrolysis: The carbamate linkage can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Troubleshooting Guide

Problem 1: Low yield during PROTAC synthesis.

Low yields in PROTAC synthesis can be attributed to several factors. Here is a logical workflow to diagnose the issue:



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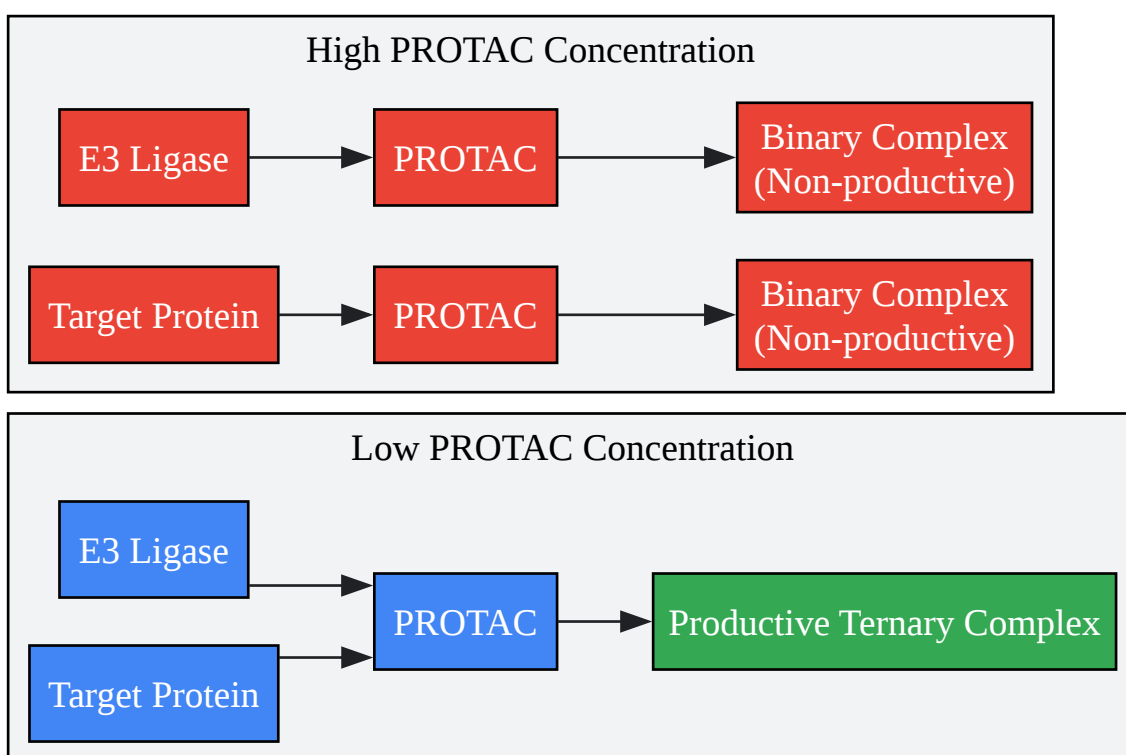
Caption: A step-by-step workflow for troubleshooting low PROTAC yield.

- Starting Material Integrity: Confirm the purity of your ligands and the **Cbz-NH-PEG1-CH₂CH₂COOH** linker using methods like LC-MS or NMR. Ensure the linker has not degraded during storage.
- Amine Coupling Step: The formation of the amide bond is a critical step. If conversion is low, consider optimizing the coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA), and solvent.[5] If your amine-containing starting material is a TFA salt, ensure it is adequately neutralized with a base.[5]

- Purification Strategy: PEGylated molecules can be highly polar and may adhere strongly to normal-phase silica gel, leading to poor recovery.[5] Reverse-phase preparative HPLC (RP-HPLC) is often a more suitable purification method for PROTACs.[5]

Problem 2: The "Hook Effect" - Reduced degradation at high PROTAC concentrations.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.



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Caption: Illustration of the "Hook Effect" in PROTAC experiments.

- Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a bell-shaped curve, characteristic of the hook effect, is present.

- **Test Lower Concentrations:** Evaluate your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.

Experimental Protocols

General Protocol for PROTAC Synthesis using **Cbz-NH-PEG1-CH₂CH₂COOH**

This protocol describes a general method for coupling the carboxylic acid of **Cbz-NH-PEG1-CH₂CH₂COOH** to an amine-containing ligand (e.g., an E3 ligase ligand).

- **Dissolution:** Dissolve the amine-containing ligand (1.0 equivalent) and **Cbz-NH-PEG1-CH₂CH₂COOH** (1.1 equivalents) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon).
- **Base Addition:** Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
- **Coupling Agent Preparation:** In a separate vial, dissolve a coupling agent such as HATU (1.2 equivalents) in a small amount of anhydrous DMF.
- **Reaction Initiation:** Add the HATU solution dropwise to the reaction mixture at 0°C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 2-12 hours.
- **Monitoring:** Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
- **Work-up and Purification:** Once the reaction is complete, proceed with an appropriate aqueous work-up and purify the product, preferably by reverse-phase HPLC.

Note: This is a general protocol and may require optimization based on the specific properties of the ligands being used.

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